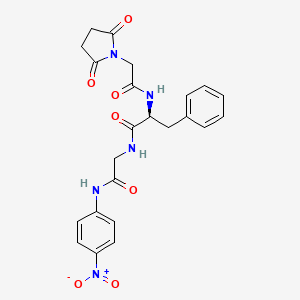

Suc-Gly-Phe-Gly-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a substrate used for the assay of chymotrypsin activity and for Streptomyces griseus protease B . .

Synthesis Analysis

While specific synthesis methods for Suc-Gly-Phe-Gly-pNA were not found in the search results, peptide synthesis often involves solid-phase synthesis methods. Automated flow synthesis has been used for peptide-PNA conjugates . The use of Fmoc/Boc protection schemes for both PNA monomers and amino acid building blocks in combination with microwave-assisted solid-phase synthesis has been reported as a convenient procedure for continuous assembly of antisense PNA-peptide conjugates .

Molecular Structure Analysis

Suc-Gly-Phe-Gly-pNA has a molecular formula of C23H25N5O8 . Its molecular weight is 499.47 .

Chemical Reactions Analysis

Suc-Gly-Phe-Gly-pNA is a substrate for the enzyme chymotrypsin . Chymotrypsin cleaves this substrate at specific sites, which can be used to measure the activity of the enzyme .

Physical And Chemical Properties Analysis

Suc-Gly-Phe-Gly-pNA is a solid compound . It is soluble in DMSO . The compound has a molecular weight of 499.47 and a molecular formula of C23H25N5O8 .

Scientific Research Applications

- Relevance : Suc-Gly-Phe-Gly-pNA may exhibit similar properties, making it valuable for studying lysosomal function and degradation pathways .

Protease Substrate Assays

Lysosomal Degradation Studies

Peptide-Based Hydrogels

Future Directions

Peptides like Suc-Gly-Phe-Gly-pNA have potential applications in various fields, including therapeutics and diagnostics . For instance, disease-associated proteases have been used for the activation of various prodrugs due to their well-characterized catalytic activity and ability to selectively cleave only those substrates that strictly correspond with their active site architecture . This suggests potential future directions for the use of Suc-Gly-Phe-Gly-pNA and similar compounds in the development of novel therapeutic strategies.

properties

IUPAC Name |

(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHICHMUSRMLOH-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Gly-Phe-Gly-pNA | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3,6-Methanofuro[3,4-b]pyrrole](/img/structure/B573610.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)